3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
CAS No.: 899910-90-8
Cat. No.: VC8313706
Molecular Formula: C21H18BrClN2OS
Molecular Weight: 461.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899910-90-8 |
|---|---|
| Molecular Formula | C21H18BrClN2OS |
| Molecular Weight | 461.8 g/mol |
| IUPAC Name | [2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-chlorophenyl)methanone |
| Standard InChI | InChI=1S/C21H18BrClN2OS/c22-16-8-4-14(5-9-16)18-20(27)25(21(24-18)12-2-1-3-13-21)19(26)15-6-10-17(23)11-7-15/h4-11H,1-3,12-13H2 |
| Standard InChI Key | AMKFYUXQAZMNEL-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
| Canonical SMILES | C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure features a spirocyclic system where two rings share a single atom—a nitrogen in this case—creating a rigid three-dimensional framework. The molecular formula C21H18BrClN2OS (molecular weight: 461.8 g/mol) includes:
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A 4-bromophenyl group at position 3, contributing halogen-mediated electronic effects.
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A 4-chlorobenzoyl moiety at position 1, introducing electrophilic character.
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A thione group at position 2, enabling potential redox activity .
The spirocyclic core (1,4-diazaspiro[4.5]dec-3-ene) imposes conformational constraints, which may enhance binding specificity in biological systems or stabilize intermediates in synthetic pathways .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 899910-90-8 | |
| Molecular Formula | C21H18BrClN2OS | |
| Molecular Weight | 461.8 g/mol | |
| IUPAC Name | [2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-chlorophenyl)methanone | |
| SMILES | C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Synthesis and Structural Analogues
Structural Analogues
A closely related analogue, 3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione (CAS 899910-94-2), differs by an additional methylene group in the spiro ring (C22H20BrClN2OS, MW: 475.8 g/mol) . This minor structural variation alters ring strain and electronic distribution, potentially influencing reactivity and bioactivity.
Challenges and Future Directions
Knowledge Gaps
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Mechanistic studies: The compound’s reactivity under varying conditions (pH, temperature) remains unexplored.
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Biological profiling: Toxicity, pharmacokinetics, and target engagement studies are needed to evaluate therapeutic potential.
Recommended Studies
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